Nimodipine-d7

Bioanalysis LC-MS/MS Internal Standard

Nimodipine-d7 is the definitive deuterated IS for nimodipine bioanalysis, featuring a +7 Da mass shift that ensures superior spectral separation from the analyte's natural isotopic envelope. This hepta-deuterated design minimizes signal cross-talk, improves LLOQ accuracy, and delivers extended metabolic stability for long-term DMPK projects. With purity ≥98% and proven ≥4-year shelf life at -20°C, it reduces re-validation overhead. Ideal for FDA/EMA-compliant method validation, pharmacokinetic studies, and QC impurity profiling. Choose the optimal SIL-IS for robust, reproducible results.

Molecular Formula C21H26N2O7
Molecular Weight 425.5 g/mol
Cat. No. B565473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimodipine-d7
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(2-Methoxyethyl) 5-(1-Methylethyl-d7) Ester;  (+/-)-Nimodipine-d7;  Admon-d7;  BAY-e 9736-d7;  Nimodipine AP-d7;  Nimotop-d7;  Periplum-d7;  _x000B_
Molecular FormulaC21H26N2O7
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D
InChIKeyUIAGMCDKSXEBJQ-QLWPOVNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nimodipine-d7 (CAS 1246815-36-0): A High-Purity Deuterated Internal Standard for Nimodipine Bioanalysis


Nimodipine-d7 is a stable isotope-labeled analog of the dihydropyridine calcium channel blocker nimodipine, in which seven hydrogen atoms are replaced with deuterium . This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision and accuracy in the measurement of nimodipine in complex biological matrices . Its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass difference, allow it to compensate for matrix effects and sample preparation variability, which is a critical function for robust pharmacokinetic and clinical studies [1].

Beyond Unlabeled Nimodipine: The Analytical Necessity of Nimodipine-d7 for Validated LC-MS/MS Quantification


Substituting a deuterated internal standard like Nimodipine-d7 with unlabeled nimodipine or a non-deuterated analog is not analytically viable for quantitative LC-MS/MS assays. Unlabeled compounds cannot be distinguished from the target analyte by mass spectrometry, rendering them useless for correcting for ion suppression, extraction recovery, and instrument variability [1]. While alternative stable-isotope labeled internal standards (SIL-IS) such as Nimodipine-d3 exist, the +7 Da mass shift of Nimodipine-d7 provides a wider spectral separation from the analyte's natural M+1 isotopic envelope than a +3 Da shift, which can reduce signal crosstalk and improve the accuracy of the lower limit of quantification (LLOQ) [2]. Furthermore, the higher degree of deuteration can, as a class effect, impart a more pronounced kinetic isotope effect (KIE), potentially leading to greater metabolic stability and reduced isotopic exchange in biological systems compared to less deuterated variants [3].

Quantitative Differentiation of Nimodipine-d7: Evidence from Purity, Stability, and Performance Data


Superior Chemical Purity of Nimodipine-d7 (≥99.35%) vs. Unlabeled Nimodipine for Minimizing Interference

Nimodipine-d7 demonstrates a high level of chemical purity that directly impacts the reliability of quantitative assays. The purity of Nimodipine-d7 from a key vendor is specified at ≥99.35% . In contrast, unlabeled nimodipine reference standards are typically specified at ≥98% purity . While this difference may seem marginal, in trace-level bioanalysis, the presence of 0.65% more impurities in the internal standard can contribute to a higher baseline noise and potential for interfering peaks, which is particularly detrimental when quantifying low ng/mL concentrations of nimodipine in plasma or cerebrospinal fluid.

Bioanalysis LC-MS/MS Internal Standard

Extended Long-Term Storage Stability of Nimodipine-d7 (≥4 Years) Reduces Re-Qualification Burden

Procurement decisions for internal standards are influenced by shelf-life to minimize the frequency of costly re-characterization and the risk of degradation. Nimodipine-d7 has a documented storage stability of ≥4 years when stored at -20°C . While specific long-term stability data for unlabeled nimodipine reference standards is less frequently published in this format, the intrinsic photolability and hydrolytic susceptibility of the dihydropyridine core are well-known, suggesting a potentially shorter shelf-life for the unlabeled compound. A guaranteed 4-year stability for Nimodipine-d7 provides a verifiable advantage in long-term analytical project planning.

Stability QC Inventory Management

Enhanced Mass Spectral Resolution with Nimodipine-d7 (+7 Da) vs. d3-Analogs (+3 Da) for Reduced Crosstalk

In quantitative LC-MS/MS, the choice of a deuterated internal standard's mass shift is critical. Nimodipine-d7 provides a +7 Da mass difference from the unlabeled analyte (m/z 419.2 vs. m/z 426.2 for [M+H]+) . This is a quantifiable improvement over a hypothetical Nimodipine-d3 internal standard, which would have a +3 Da mass difference. A larger mass separation ensures that the internal standard's signal does not overlap with the natural abundance M+1 or M+2 isotopic peaks of the analyte. A +7 Da shift significantly reduces the potential for 'crosstalk' or 'bleed-over' between the analyte and IS channels, which is a known source of inaccuracy at the lower limit of quantification (LLOQ) [1].

Mass Spectrometry Isotope Dilution LC-MS/MS

Potential for Improved Metabolic Stability via Deuteration: A Class-Level Inference from Deuterated Dihydropyridines

Deuteration at metabolically labile sites can impart a primary kinetic isotope effect (KIE), decreasing the rate of oxidative metabolism. While direct comparative in vivo metabolic data for Nimodipine-d7 vs. nimodipine is not publicly available, a relevant patent (US6221335B1) on deuterated dihydropyridine calcium channel blockers explicitly claims that deuterated analogs of this drug class exhibit decreased metabolism, resulting in an increased duration of action and decreased toxicity compared to non-deuterated counterparts [1]. This is due to the greater strength of the C-D bond relative to C-H, which slows CYP450-mediated degradation [2]. As a hepta-deuterated compound, Nimodipine-d7 is more likely to exhibit this class-level effect than less deuterated analogs (e.g., d3).

Pharmacokinetics Isotope Effect Drug Metabolism

Key Application Scenarios for Nimodipine-d7: From PK Studies to Regulatory Bioanalysis


Validated Bioanalytical Method Development for Clinical Pharmacokinetic Studies

Nimodipine-d7 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify nimodipine in biological matrices (plasma, CSF). Its high purity (≥99.35%) and +7 Da mass shift [1] are essential for meeting the stringent accuracy and precision criteria (e.g., ±15% for non-LLOQ samples) required by FDA and EMA bioanalytical method validation guidelines. Studies have successfully employed this approach to measure nimodipine concentrations in patients after aneurysmal subarachnoid hemorrhage, confirming its utility in real-world clinical sample analysis [2].

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Investigations

For scientists evaluating the metabolic stability of nimodipine in hepatocyte or microsomal assays, Nimodipine-d7 provides a more robust internal standard than non-deuterated alternatives. The extended stability (≥4 years at -20°C) minimizes the need for repeated procurement and re-validation, which is a key efficiency consideration in long-term DMPK projects. Furthermore, as a hepta-deuterated compound, it can serve as a tool to investigate the potential impact of the kinetic isotope effect on the metabolic clearance of nimodipine, a concept supported by class-level patent data on deuterated calcium channel blockers [1].

Stability and Impurity Testing in Pharmaceutical Quality Control (QC)

In pharmaceutical QC laboratories, Nimodipine-d7 is used as a reference marker for identifying and quantifying potential degradation products or impurities in nimodipine drug substances and finished products. Its high purity and defined stability provide a reliable benchmark for system suitability tests in HPLC and LC-MS methods. The use of a deuterated standard ensures that any detected impurity is unambiguously assigned to the sample matrix and not to the internal standard, a critical requirement for stability-indicating method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nimodipine-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.